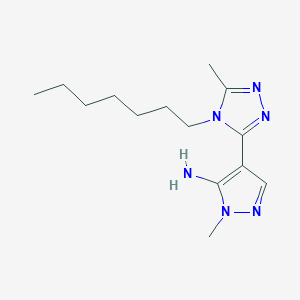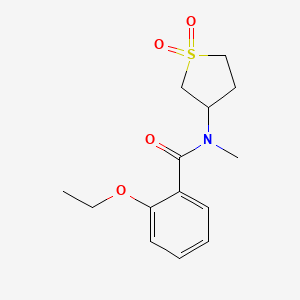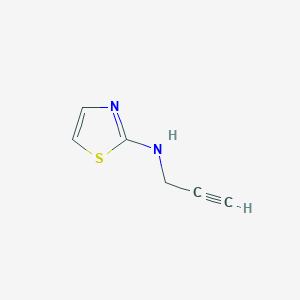![molecular formula C20H22ClNO2 B2648487 (11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride CAS No. 2519517-78-1](/img/structure/B2648487.png)
(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olopatadine hydrochloride is a compound with the empirical formula C21H23NO3·HCl and a molecular weight of 373.87 . It is also known by other names such as AL-4943A, KW-4679, Opatanol, and Patanol .
Synthesis Analysis
The synthesis of Olopatadine hydrochloride involves a process where a compound of a certain formula is reacted in the presence of a palladium catalyst to provide a compound of another formula . The acid protecting group is then removed to provide the compound of Olopatadine and if desired, it can be transformed into its salts .Molecular Structure Analysis
The molecular structure of Olopatadine hydrochloride is represented by the formula C20H22ClNO2 . It has a double-bond stereo configuration .Physical And Chemical Properties Analysis
Olopatadine hydrochloride has a molecular weight of 373.87 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not specified in the available resources .Aplicaciones Científicas De Investigación
Chemical Reactions and Structural Analysis
- Reactions and Interactions: The chemical (11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride exhibits unique reactivity patterns due to its structural features. For instance, research on related compounds, such as 8-Dimethylaminonaphthalene-1-carbaldehyde, shows that these compounds can undergo O-acylation and N-C bond formation under certain conditions, demonstrating the potential for creating salts through electron donation mechanisms similar to those seen in amides (Wannebroucq et al., 2016).
Synthesis and Chemical Properties
- Synthetic Approaches: Synthesis of compounds related to (11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride involves complex chemical reactions, such as the preparation of dibenz[b,e]oxepin-bovine serum albumin conjugate for radioimmunoassay purposes. This indicates the compound's utility in creating derivatives for scientific and diagnostic applications (Ohshima et al., 1992).
Degradation and Stability Studies
- Degradation Studies: The compound's stability and degradation patterns under various stress conditions have been a subject of research, providing insights into its chemical stability and potential degradation products. Such studies are crucial for understanding the compound's behavior in different environments and for the development of pharmaceuticals (Mahajan et al., 2012).
Application in Medicinal Chemistry
- Antiallergic Properties: Research has shown that derivatives of (11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde; hydrochloride possess potent antiallergic properties, highlighting its importance in the development of new antiallergic medications. This includes the synthesis and evaluation of various derivatives for their inhibitory effects on specific allergic reactions (Ohshima et al., 1992).
Propiedades
IUPAC Name |
(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2.ClH/c1-21(2)11-5-8-18-17-7-4-3-6-16(17)14-23-20-10-9-15(13-22)12-19(18)20;/h3-4,6-10,12-13H,5,11,14H2,1-2H3;1H/b18-8-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXOEGWLHVGEG-NOILCQHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2648407.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2648412.png)
![Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2648413.png)




![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2648422.png)

